molecular formula C22H20FN5O2 B2624326 N-(diphenylmethyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide CAS No. 2320545-56-8

N-(diphenylmethyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide

Cat. No. B2624326
CAS RN: 2320545-56-8
M. Wt: 405.433
InChI Key: RMNBHRUUGUHKNJ-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as DPM-1001 and has been studied extensively for its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and the inhibition of this enzyme leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-(diphenylmethyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has been shown to have both biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and also has anti-inflammatory properties. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(diphenylmethyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide in lab experiments is its specificity for PARP inhibition. However, a limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different types of cancer.

Future Directions

There are several potential future directions for research involving N-(diphenylmethyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide. One direction is to study its potential use in combination with other anticancer agents. Additionally, further research is needed to determine its efficacy in different types of cancer. Finally, it may also be studied for its potential use in the treatment of other diseases, such as neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(diphenylmethyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide involves the reaction of diphenylmethylamine with 5-fluoropyrimidin-2-ylcarbamoyl chloride in the presence of triethylamine. The resulting intermediate is then treated with 1,3-dioxo-2-isoindolinecarboxylic acid to yield the final product.

Scientific Research Applications

N-(diphenylmethyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has been studied for its potential applications in the treatment of various diseases. It has been shown to have anticancer properties and has been studied for the treatment of breast cancer, ovarian cancer, and lung cancer. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-benzhydryl-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2/c23-18-13-24-21(25-14-18)28-12-11-27(15-19(28)29)22(30)26-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-14,20H,11-12,15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNBHRUUGUHKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(diphenylmethyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide

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